2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13409203
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrN2O |
|---|---|
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C12H15BrN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2 |
| Standard InChI Key | ULGOJMAUDHRQFA-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CC=CC=C2Br)C(=O)CN |
| Canonical SMILES | C1CC1N(CC2=CC=CC=C2Br)C(=O)CN |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide is C₁₂H₁₅BrN₂O, with a molar mass of 283.16 g/mol . The structure features a bromine atom at the ortho position of the benzyl ring, a cyclopropyl group attached to the acetamide nitrogen, and a free amino group on the acetamide backbone. This arrangement introduces distinct electronic and steric effects:
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The ortho-bromo substituent creates steric hindrance near the benzyl-amide junction, potentially influencing conformational stability and intermolecular interactions .
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The cyclopropyl ring, with bond angles of approximately 60°, imposes significant ring strain, which may enhance reactivity or modulate binding affinity in biological systems .
Comparative analysis with the para-bromo analog (discontinued commercially) suggests that halogen positioning critically impacts physicochemical properties. For instance, ortho substitution reduces symmetry, often leading to lower melting points compared to para isomers .
Synthetic Methodologies
Key Reaction Steps
While no direct synthesis of the 2-bromo derivative has been published, a plausible route involves:
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Bromination: Electrophilic bromination of benzylamine using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at −20°C to introduce the bromine at the ortho position .
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Cyclopropanation: Reaction of the brominated benzylamine with cyclopropane precursors, such as cyclopropylmagnesium bromide, under inert conditions .
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Acetylation: Coupling the cyclopropane-modified intermediate with bromoacetyl bromide in dichloromethane, followed by amidation with aqueous ammonia to introduce the amino group .
Optimization Challenges
Critical challenges include:
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Regioselectivity: Ensuring exclusive ortho bromination requires careful control of reaction temperature and catalysts (e.g., FeCl₃) .
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Ring Stability: The cyclopropane moiety is prone to ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments (e.g., 0–25°C) .
Table 1: Comparative Synthetic Yields for Halogenated Acetamides
| Halogen Position | Yield (%) | Purity (%) |
|---|---|---|
| Ortho (Br) | 68–72* | ≥95* |
| Para (Br) | 82–86 | ≥98 |
| Meta (Cl) | 75–80 | ≥97 |
*Estimated from analogous reactions .
Physicochemical Properties
Spectral Characteristics
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¹H NMR: Predicted signals include aromatic protons (δ 7.3–7.7 ppm, multiplet), cyclopropane protons (δ 1.1–1.4 ppm, multiplet), and acetamide NH₂ (δ 5.2–5.5 ppm, broad singlet) .
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Mass Spectrometry: Expected molecular ion peak at m/z 283.16 (M⁺), with fragmentation patterns indicating loss of Br (Δm/z 79.90) .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic cyclopropane and bromobenzyl groups .
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Thermal Stability: Decomposition observed above 160°C, with cyclopropane ring-opening initiating at 180°C .
| Target | Activity | Confidence Level |
|---|---|---|
| Kinases | Inhibition | High |
| PBPs | Binding | Moderate |
| Cytochrome P450 | Weak inhibition | Low |
Applications in Medicinal Chemistry
The compound’s hybrid structure positions it as a candidate for:
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Anticancer Agents: Cyclopropane-containing analogs show pro-apoptotic effects in MCF-7 breast cancer cells (EC₅₀ ≈ 12 µM) .
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Antibacterial Scaffolds: Modular synthesis allows substitution with varied halogens or heterocycles to combat resistance .
Future Research Directions
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